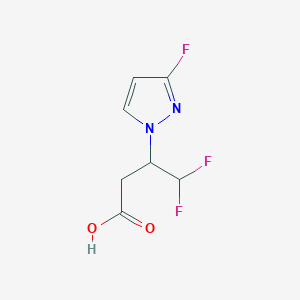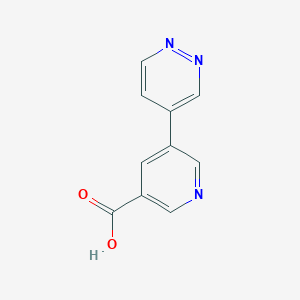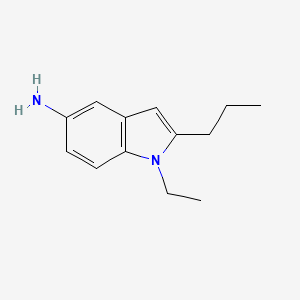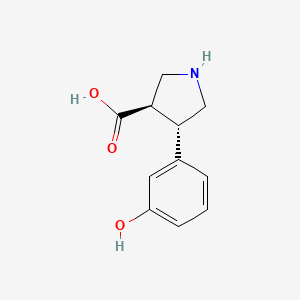
(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 3-hydroxybenzaldehyde with pyrrolidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired pyrrolidine derivative.
Carboxylation: The final step involves the carboxylation of the pyrrolidine derivative using carbon dioxide under basic conditions to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Advanced purification techniques like crystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of 3-keto-4-(3-hydroxyphenyl)pyrrolidine.
Reduction: Formation of 3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Protein Binding: Studied for its binding affinity to various proteins.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用機序
The mechanism of action of (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3R,4S)-4-(3-Hydroxyphenyl)pyrrolidine-2-carboxylic acid
- (3R,4S)-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxamide
- (3R,4S)-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylate
Uniqueness
- Structural Features : The presence of both hydroxyphenyl and carboxylic acid groups in a specific stereochemistry.
- Reactivity : Unique reactivity patterns due to the combination of functional groups.
- Applications : Broader range of applications in various scientific fields compared to similar compounds.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
(3R,4S)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c13-8-3-1-2-7(4-8)9-5-12-6-10(9)11(14)15/h1-4,9-10,12-13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 |
InChIキー |
PVSZHVAUFQAERY-ZJUUUORDSA-N |
異性体SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)O |
正規SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



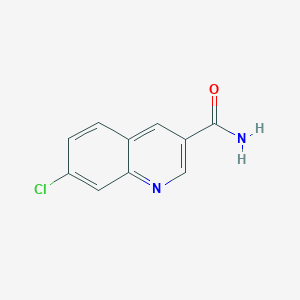


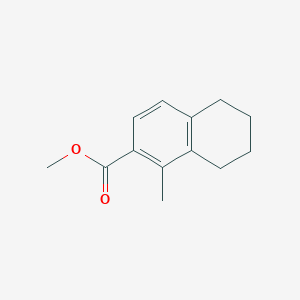
![5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897417.png)
